- Synthesis and cytotoxic effect of pregnenolone derivatives with one or two α,β-unsaturated carbonyls and an ester moiety at C-21 or C-3Steroids, 2018, 131, 37-45,
Cas no 974-23-2 (16a,17-Epoxy-3b-hydroxypregn-5-en-20-one)

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one 化学的及び物理的性質
名前と識別子
-
- 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one
- 16-alpha,17-alpha-epoxy-3-beta-hydroxypregn-5-en-20-one
- 16,17-Epoxy-3-hydroxypregn-5-en-20-one
- EPOXYPREGNENOLONE
- 16,17-ALPHA EPOXY PREGNENOLONE
- 16,17-EPOXYPREGNENOLONE
- 16ALPHA,17ALPHA-EPOXYPREGNENOLONE
- 1-((3S,8R,9S,10R,13S,14S,16R,17S)-3-HYDROXY-10,13-DIMETHYL-1,2,3,4,7,8,9,10,11,12,13,14,15,16-TETRADECAHYDRO-20-OXA-CYCLOPROPA[16,17]CYCLOPENTA[A]PHENANTHREN-17-YL)-ETHANONE
- 3BETA-HYDROXY-16ALPHA,17ALPHA-EPOXY-5-PREGNEN-20-ONE
- 16,17-α Epoxypregnenolone
- 16,17-alpha Epoxy Pregenenolone
- 16α,17α-Epoxypregnenolone
- 16a,17a-Epoxy-3b-hydroxypregn-5-en-20-one
- (3β,16α)-16,17-Epoxy-3-hydroxypregn-5-en-20-one (ACI)
- 16,17-Epoxy-17H-cyclopenta[a]phenanthrene, pregn-5-en-20-one deriv. (ZCI)
- Pregn-5-en-20-one, 16α,17-epoxy-3β-hydroxy- (6CI, 8CI)
- 16,17α-Epoxypregnenolone
- 16α,17-Epoxy-3β-hydroxypregn-5-en-20-one
- 16α,17α-Epoxy-3β-hydroxy-5-pregnen-20-one
- 16α,17α-Epoxypregn-5-en-3β-ol-20-one
- 16α,17α-Oxidopregnenolone
- 3β-Hydroxy-16α,17α-epoxy-5-pregnen-20-one
- 5-Pregnen-16α,17α-epoxy-3β-ol-20-one
- NSC 122401
- 16,17alpha-epoxypregnenolone
- 16A,17A-epoxypregnenolone
- 3beta-hydroxy-16alpha,17alpha-epoxypregnenolone
- A Epoxypregnenolone
- STK801868
- AS-69036
- W-100107
- 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.0(2),?.0?,?.0(1)(1),(1)?]octadec-16-en-6-yl]ethan-1-one
- CHEBI:145045
- 16alpha,17alpha-Oxidopregnenolone
- BBL029913
- Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3beta,16alpha)-
- (3beta,16alpha)-3-hydroxy-16,17-epoxypregn-5-en-20-one
- 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-HYDROXY-7,11-DIMETHYL-5-OXAPENTACYCLO[8.8.0.0(2),?.0?,?.0(1)(1),(1)?]OCTADEC-16-EN-6-YL]ETHANONE
- 974-23-2
- A,16
- 16,17-
- Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3b,16a)-
- 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone
- Pregn-5-en-20-one, 16alpha,17-epoxy-3beta-hydroxy-
- 16alpha,17alpha-Epoxy-3beta-hydroxy-5-pregnen-20-one
- (3beta,16alpha)-16,17-epoxy-3-hydroxy-pregn-5-en-20-one
- G77967
- CHEMBL2112757
- 3beta-hydroxy-16alpha-16,17-epoxypregn-5-en-20-one
- BDBM50407983
- NS00042113
- SCHEMBL9622417
- EINECS 213-548-2
- 16,17a-Epoxypregnenolone
- A)-
- Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3
- 5-Pregnen-16alpha,17alpha-epoxy-3beta-ol-20-one
- AKOS005622695
-
- MDL: MFCD00135147
- インチ: 1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21+/m0/s1
- InChIKey: UQVIXFCYKBWZPJ-XXHSLLPRSA-N
- ほほえんだ: C([C@@]12O[C@@H]1C[C@H]1[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@]21C)O)(=O)C
計算された属性
- せいみつぶんしりょう: 330.21900
- どういたいしつりょう: 330.219
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 1
- 複雑さ: 639
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8A^2
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.1800
- ゆうかいてん: No data available
- ふってん: 462.3 °C at 760 mmHg
- フラッシュポイント: 159.4 °C
- 屈折率: 1.577
- PSA: 49.83000
- LogP: 3.64660
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:−20°C
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024610-5g |
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one |
974-23-2 | 97% | 5g |
¥618 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047533-10g |
16,17α-Epoxypregnenolone |
974-23-2 | 98% | 10g |
¥ŢŢLjƠ | 2023-07-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-223173A-10 g |
16α,17α-Epoxypregnenolone, |
974-23-2 | 10g |
¥624.00 | 2023-07-11 | ||
Chemenu | CM276355-100g |
16alpha,17alpha-Epoxypregnenolone |
974-23-2 | 97% | 100g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047533-5g |
16,17α-Epoxypregnenolone |
974-23-2 | 98% | 5g |
¥ɍȣLj | 2023-07-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-223173-5 g |
16α,17α-Epoxypregnenolone, |
974-23-2 | 5g |
¥338.00 | 2023-07-11 | ||
1PlusChem | 1P00H9EJ-25g |
Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)- |
974-23-2 | 97% | 25g |
$220.00 | 2024-04-19 | |
Aaron | AR00H9MV-5g |
Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)- |
974-23-2 | 97% | 5g |
$85.00 | 2024-07-18 | |
A2B Chem LLC | AI04539-100mg |
Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)- |
974-23-2 | 95% | 100mg |
$85.00 | 2024-05-20 | |
1PlusChem | 1P00H9EJ-100g |
Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)- |
974-23-2 | 97% | 100g |
$757.00 | 2024-04-19 |
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
- Synthesis and transformations of 20-isoxazolylsteroids with modified D ring: I. Synthesis of 16α,17α-epoxy derivativesRussian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2001, 37(6), 787-792,
ごうせいかいろ 16
ごうせいかいろ 17
ごうせいかいろ 18
1.2 Reagents: Zinc benzoate ; 46 °C → 55 °C; 4 h, 55 °C; 55 °C → 16 °C; 40 min, 16 °C
- Synthesis method of pharmaceutical intermediate 5-pregnene-16α,17α-epoxy-3β-ol-20-one from 5-pregnene-16-hydroxy-17-bromo-3-methoxy-20-one, China, , ,
ごうせいかいろ 19
ごうせいかいろ 20
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Raw materials
- (3β,16α)-17-Bromo-16-hydroxy-3-methoxypregn-5-en-20-one
- 16-Dehydropregnolone
- 16-Dehydro Pregnenolone Acetate
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Preparation Products
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one 関連文献
-
1. Steroid conformations in solid and solution: stereoselective synthesis of (20S)- and (20R)-[20-methyl-labelled]-20-methylpregn-5-ene-3β,17α,20-triolYoshio Osawa,Takuo Makino,Kenyu Shibata,Charles M. Weeks,William L. Duax J. Chem. Soc. Chem. Commun. 1976 991
-
2. Stereochemical role of lone pairs in main-group elements. Part 4. The crystal structure at 120 K of bis(1,4,7,10,13-pentaoxacyclopentadecane)tin(II) bis[trichlorostannate(II)], confirming the sterically inactive tin lone pairEdward Hough,David G. Nicholson,Asha K. Vasudevan J. Chem. Soc. Dalton Trans. 1989 2155
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3. 803. Modified steroid hormones. Part XXIV. 16α,17α-Iso-propylidenedioxy-6α-methylpregn-4-ene-3,20-dioneB. Ellis,S. P. Hall,V. Petrow,S. Waddington-Feather J. Chem. Soc. 1961 4111
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
16a,17-Epoxy-3b-hydroxypregn-5-en-20-oneに関する追加情報
Recent Advances in the Study of 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one (CAS: 974-23-2): A Comprehensive Research Brief
The compound 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one (CAS: 974-23-2) has garnered significant attention in recent years due to its potential therapeutic applications in the field of chemical biology and pharmaceutical sciences. This research brief aims to provide an up-to-date overview of the latest studies surrounding this compound, focusing on its synthesis, biological activities, and potential clinical applications. The findings presented here are based on a thorough review of recent academic literature, industry reports, and technical documents.
Recent studies have highlighted the unique structural features of 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one, which contribute to its diverse biological activities. Researchers have employed advanced synthetic techniques to optimize the production of this compound, ensuring high purity and yield. Notably, a study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic approach to synthesize 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one with improved efficiency and reduced environmental impact.
In terms of biological activity, 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one has shown promising results in preclinical models. A recent investigation revealed its potent anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB and MAPK. Additionally, the compound exhibited neuroprotective effects in models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions like Alzheimer's and Parkinson's disease.
Further research has explored the pharmacokinetic and pharmacodynamic profiles of 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one. A study conducted by a team at the University of Cambridge (2024) utilized advanced mass spectrometry techniques to characterize the compound's metabolism and distribution in vivo. The results indicated favorable bioavailability and a relatively long half-life, which are critical factors for its development as a drug candidate.
Despite these promising findings, challenges remain in the clinical translation of 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one. Issues such as formulation stability, dose optimization, and potential off-target effects need to be addressed in future studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the compound's progression into clinical trials.
In conclusion, 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one (CAS: 974-23-2) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its unique structural and biological properties offer exciting opportunities for therapeutic development. Continued research and innovation will be crucial to unlocking its full potential and addressing the remaining challenges in its path to clinical application.
974-23-2 (16a,17-Epoxy-3b-hydroxypregn-5-en-20-one) 関連製品
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